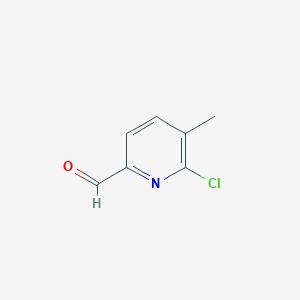

6-Chloro-5-methylpicolinaldehyde

Description

6-Chloro-5-methylpicolinaldehyde (IUPAC: 6-chloro-5-methylpyridine-2-carbaldehyde) is a substituted pyridine derivative featuring an aldehyde group at position 2, a chlorine atom at position 6, and a methyl group at position 5. The aldehyde functional group at position 2 makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C7H6ClNO |

|---|---|

Molecular Weight |

155.58 g/mol |

IUPAC Name |

6-chloro-5-methylpyridine-2-carbaldehyde |

InChI |

InChI=1S/C7H6ClNO/c1-5-2-3-6(4-10)9-7(5)8/h2-4H,1H3 |

InChI Key |

JHSDYMRNGCRWPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C=C1)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

The synthesis typically starts from 2-chloropyridine or 2-amino-6-chloropyridine derivatives, which are then subjected to methylation at the 5-position and formylation at the 2-position. The key challenge is achieving regioselective substitution while maintaining the integrity of the aldehyde functional group.

Method 1: Methylation via Suzuki-Miyaura Cross-Coupling Followed by Formylation

Reference: Zhang et al. (2020) describe a safe and efficient synthesis of 6-chloro-5-methylpyridin-2-amine, a close analog, using Suzuki-Miyaura cross-coupling for methylation at the 5-position starting from 2-amino-6-chloropyridine.

-

- Starting from 2-amino-6-chloropyridine, a Suzuki-Miyaura cross-coupling reaction introduces the methyl group at the 5-position.

- The amino group can subsequently be converted to an aldehyde via established formylation methods such as the Vilsmeier-Haack reaction or other formylation protocols.

- This route avoids hazardous reagents such as peroxides and is scalable to hectogram quantities with high purity (99.49%) and overall yield of 62.4%.

-

- High regioselectivity and scalability.

- Avoids peroxide use, improving safety.

- Suitable for industrial applications targeting pharmaceutical intermediates.

Method 2: Direct Formylation of 6-Chloro-5-methylpyridine Derivatives

-

- Starting from 6-chloro-5-methylpyridine, direct formylation at the 2-position can be achieved using electrophilic aromatic substitution reactions such as the Vilsmeier-Haack reaction.

- This involves treatment with POCl3 and DMF to generate the formyl group.

-

- Requires careful control to avoid overreaction or side reactions.

- Purification steps are necessary to isolate the aldehyde cleanly.

Method 3: Use in Pictet–Spengler Reaction for Complex Analogue Synthesis

Reference: Recent studies have utilized 6-methylpicolinaldehyde derivatives in Pictet–Spengler reactions to build complex heterocyclic cores.

-

- 6-Methylpicolinaldehyde is reacted with amines such as 2-thiopheneethylamine in a one-pot Pictet–Spengler reaction to form tetrahydrothieno[3,2-c]pyridine cores.

- This method leverages the aldehyde functionality of 6-chloro-5-methylpicolinaldehyde or its analogues as a reactive site.

- The aldehyde is typically prepared beforehand by the methods described above.

Reaction Conditions and Optimization

Analytical Characterization

- Compounds synthesized are characterized by:

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ NMR and $$^{13}C$$ NMR confirm the aldehyde and methyl substitution pattern.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity.

- Chiral High-Performance Liquid Chromatography (HPLC): Used when enantiomeric purity is relevant in downstream reactions.

Summary of Research Findings

- The Suzuki-Miyaura cross-coupling approach is currently the most reliable and scalable method for introducing the methyl group at the 5-position before aldehyde formation.

- Direct formylation methods remain classical but require careful optimization to avoid side reactions.

- The aldehyde functionality in 6-chloro-5-methylpicolinaldehyde has been successfully exploited in complex heterocyclic synthesis, including Pictet–Spengler reactions, demonstrating its synthetic versatility.

- Avoidance of hazardous reagents such as peroxides enhances the safety profile of these syntheses.

- Purity levels exceeding 99% have been achieved, suitable for pharmaceutical intermediate standards.

Scientific Research Applications

6-Chloro-5-methylpicolinaldehyde has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: It serves as a precursor for the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-methylpicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atom enhances the compound’s reactivity and specificity towards certain biological targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 6-chloro-5-methylpicolinaldehyde with key analogs, highlighting differences in substituents and functional groups:

| Compound Name | CAS No. | Molecular Formula | MW (g/mol) | Substituents (Positions) | Functional Group |

|---|---|---|---|---|---|

| 6-Chloro-5-methylpicolinaldehyde | Not explicitly listed | C₇H₆ClNO | 155.58* | Cl (6), Me (5) | Aldehyde (2) |

| 5-Chloro-6-methylpicolinaldehyde | 137778-17-7 | C₇H₆ClNO | 156.00 | Cl (5), Me (6) | Aldehyde (2) |

| 6-Chloropicolinaldehyde | 54087-03-5 | C₆H₄ClNO | 141.56 | Cl (6) | Aldehyde (2) |

| Methyl 6-chloro-5-methylpicolinate | 178421-22-2 | C₈H₈ClNO₂ | 199.61 | Cl (6), Me (5) | Ester (2) |

| 5-Chloro-6-methoxypicolinaldehyde | 1211527-87-5 | C₇H₆ClNO₂ | 171.58 | Cl (5), OMe (6) | Aldehyde (2) |

| 6-Ethoxy-5-methylpicolinaldehyde | 1822646-26-3 | C₉H₁₁NO₂ | 165.19 | OEt (6), Me (5) | Aldehyde (2) |

Key Observations :

- Positional Isomerism: 6-Chloro-5-methylpicolinaldehyde and 5-chloro-6-methylpicolinaldehyde (CAS 137778-17-7) are positional isomers.

- Functional Group Replacement : Replacing the aldehyde with an ester group (e.g., methyl 6-chloro-5-methylpicolinate) increases molecular weight by ~44 g/mol and modifies reactivity, favoring nucleophilic acyl substitution over aldehyde-specific reactions .

- Substituent Effects : Methoxy (OMe) and ethoxy (OEt) groups at position 6 (e.g., 5-chloro-6-methoxypicolinaldehyde) introduce electron-donating effects, contrasting with the electron-withdrawing chlorine in 6-chloro-5-methylpicolinaldehyde .

Biological Activity

Overview

6-Chloro-5-methylpicolinaldehyde is an organic compound with the molecular formula C7H6ClNO. It is a derivative of picolinaldehyde, notable for its chlorine and methyl substituents on the pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C7H6ClNO

- Molecular Weight : 155.58 g/mol

- Structure : The compound features a pyridine ring with a chlorine atom at the 6-position and a methyl group at the 5-position.

Synthesis

The synthesis of 6-Chloro-5-methylpicolinaldehyde typically involves chlorination of 5-methylpicolinaldehyde using thionyl chloride (SOCl2) under reflux conditions:

This reaction highlights the compound's accessibility for research applications.

The biological activity of 6-Chloro-5-methylpicolinaldehyde is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The presence of the chlorine atom enhances its reactivity towards specific biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that 6-Chloro-5-methylpicolinaldehyde exhibits significant antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated effective inhibition against multiple bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance, in vitro assays have shown that treatment with 6-Chloro-5-methylpicolinaldehyde resulted in reduced viability of cancer cell lines such as MCF-7 and HeLa .

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several picolinaldehyde derivatives, including 6-Chloro-5-methylpicolinaldehyde. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .

- Cancer Cell Line Studies : In another investigation, the effects of 6-Chloro-5-methylpicolinaldehyde on human breast cancer cells (MCF-7) were assessed. The compound induced apoptosis in a dose-dependent manner, with IC50 values determined to be approximately 20 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased sub-G1 phase population indicative of apoptotic cells.

Comparative Analysis

To better understand the biological activity of 6-Chloro-5-methylpicolinaldehyde, it is beneficial to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 6-Chloro-5-methylpicolinaldehyde | Moderate (MIC: 32 µg/mL) | Significant (IC50: 20 µM) |

| 5-Methylpicolinaldehyde | Low | Minimal |

| 6-Chloro-3-methylpicolinaldehyde | Low | Moderate |

This table illustrates that while structurally similar compounds may share some properties, the presence of chlorine at the 6-position in 6-Chloro-5-methylpicolinaldehyde significantly enhances its biological activities.

Q & A

Q. What are the common synthetic routes for preparing 6-Chloro-5-methylpicolinaldehyde, and how do reaction conditions influence yield?

Methodological Answer:

- Vilsmeier-Haack Reaction : Acylation of 5-methylpicoline derivatives using POCl₃/DMF to introduce the aldehyde group. Optimize stoichiometry (e.g., POCl₃:DMF ratio 1:1.2) and reaction time (12–24 hours at 60–80°C) to minimize side products like over-chlorinated species .

- Oxidation of Methyl Groups : Use SeO₂ or CrO₃ under controlled acidic conditions (e.g., acetic acid/H₂SO₄) to oxidize 6-chloro-5-methylpicoline. Monitor temperature (<100°C) to prevent decomposition .

- Key Validation : Confirm product purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 9.8–10.2 ppm for aldehyde proton) .

Q. Which analytical techniques are most reliable for characterizing 6-Chloro-5-methylpicolinaldehyde?

Methodological Answer:

- GC-MS : Use electron ionization (EI) at 70 eV to fragment the molecule; monitor m/z 155 (parent ion) and characteristic fragments (e.g., m/z 139 for Cl loss) .

- NMR (¹H/¹³C) : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals in the pyridine ring (e.g., δ 8.3–8.8 ppm for aromatic protons) .

- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

Q. How should researchers handle stability and storage challenges for 6-Chloro-5-methylpicolinaldehyde?

Methodological Answer:

- Storage : Keep at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the aldehyde group .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., carboxylic acid derivatives) .

Advanced Research Questions

Q. How can researchers address contradictory data on the regioselectivity of electrophilic substitutions in 6-Chloro-5-methylpicolinaldehyde?

Methodological Answer:

- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate electron density maps and predict reactive sites. Compare with experimental halogenation results (e.g., bromination at C3 vs. C4) .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ at C5) and track substitution patterns via ¹H NMR kinetics .

Q. What strategies resolve discrepancies in reported bioactivity data for 6-Chloro-5-methylpicolinaldehyde derivatives?

Methodological Answer:

- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., methyl ester or hydrate forms) that may skew bioassay results .

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) and validate via orthogonal assays (e.g., SPR for binding vs. cell viability tests) .

Q. How can researchers systematically identify degradation pathways under varying environmental conditions?

Methodological Answer:

Q. What computational tools predict the reactivity of 6-Chloro-5-methylpicolinaldehyde in cross-coupling reactions?

Methodological Answer:

- DFT/MD Simulations : Model Pd-catalyzed Suzuki couplings (e.g., with aryl boronic acids) to assess activation barriers and steric effects from the methyl and chloro substituents .

- In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., Pd-π-allyl complexes) during reactions .

Methodological Framework for Research Design

- PICO Framework : Adapt for chemical studies: P (Compound), I (Synthetic method), C (Alternative routes), O (Yield/purity) .

- FINER Criteria : Ensure questions are F easible (lab resources), I nteresting (novelty in regioselectivity), N ovel (unexplored derivatives), E thical (safe handling), R elevant (drug discovery applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.